molecular formula C11H10N2O4 B13298830 5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13298830
M. Wt: 234.21 g/mol
InChI Key: LQWNZZVWOYOVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyloxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxadiazole ring can produce various amines or alcohols .

Scientific Research Applications

5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the benzyloxy group and the oxadiazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c14-11(15)10-12-9(17-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

LQWNZZVWOYOVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NC(=NO2)C(=O)O

Origin of Product

United States

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